1-Boc-3-[(2-fluorobenzyl-amino)-methyl]-pyrrolidine
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Overview
Description
1-Boc-3-[(2-fluorobenzyl-amino)-methyl]-pyrrolidine is a synthetic organic compound that belongs to the class of pyrrolidines It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a fluorobenzyl group, and an amino-methyl substituent on the pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Boc-3-[(2-fluorobenzyl-amino)-methyl]-pyrrolidine typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,4-diaminobutane and a carbonyl compound.
Introduction of the Boc Protecting Group: The tert-butoxycarbonyl (Boc) group is introduced to protect the amine functionality. This is usually achieved by reacting the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.
Attachment of the Fluorobenzyl Group: The fluorobenzyl group is introduced via a nucleophilic substitution reaction. This involves reacting the Boc-protected pyrrolidine with a fluorobenzyl halide (e.g., 2-fluorobenzyl chloride) in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
1-Boc-3-[(2-fluorobenzyl-amino)-methyl]-pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to convert certain functional groups to their corresponding reduced forms.
Substitution: Nucleophilic substitution reactions can be carried out to replace the fluorine atom with other substituents using nucleophiles like thiols or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in acetic acid.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Potassium carbonate (K2CO3) in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
1-Boc-3-[(2-fluorobenzyl-amino)-methyl]-pyrrolidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Research is ongoing to explore its potential as a pharmacological agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Boc-3-[(2-fluorobenzyl-amino)-methyl]-pyrrolidine involves its interaction with specific molecular targets. The fluorobenzyl group may facilitate binding to hydrophobic pockets in proteins, while the amino-methyl group can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-Boc-3-[(2-chlorobenzyl-amino)-methyl]-pyrrolidine
- 1-Boc-3-[(2-bromobenzyl-amino)-methyl]-pyrrolidine
- 1-Boc-3-[(2-methylbenzyl-amino)-methyl]-pyrrolidine
Uniqueness
1-Boc-3-[(2-fluorobenzyl-amino)-methyl]-pyrrolidine is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the metabolic stability of the compound and improve its binding affinity to target proteins, making it a valuable compound for drug discovery and development.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
887590-96-7 |
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Molecular Formula |
C17H25FN2O2 |
Molecular Weight |
308.4 g/mol |
IUPAC Name |
tert-butyl 3-[[(2-fluorophenyl)methylamino]methyl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C17H25FN2O2/c1-17(2,3)22-16(21)20-9-8-13(12-20)10-19-11-14-6-4-5-7-15(14)18/h4-7,13,19H,8-12H2,1-3H3 |
InChI Key |
WDQTURHNFSRHHP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)CNCC2=CC=CC=C2F |
Origin of Product |
United States |
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